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Compound of Interest

Compound Name: Trisulfo-Cy5-Alkyne

Cat. No.: B15553946

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent probe designed for the precise
labeling and dynamic imaging of biomolecules in living cells. Its core structure features a Cy5
fluorophore, known for its brightness and photostability in the near-infrared (NIR) region, which
minimizes cellular autofluorescence and enhances tissue penetration. The presence of three
sulfonate groups confers excellent water solubility, reducing aggregation and non-specific
binding within the cellular environment. Critically, the terminal alkyne group enables covalent
attachment to azide-modified biomolecules via "click chemistry," a highly efficient and
bioorthogonal ligation reaction. This allows for the specific and robust labeling of proteins,
glycans, lipids, and nucleic acids in their native context, providing a powerful tool for studying

dynamic cellular processes.

This document provides detailed application notes and experimental protocols for the use of
Trisulfo-Cy5-Alkyne in live cell imaging, tailored for researchers, scientists, and professionals

in drug development.

Product Specifications
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Property Value Reference
Molecular Formula C37H45N3010S3 [1]
Molecular Weight 788.0 g/mol [1]
Excitation Maximum (Aex) ~647 nm [1]
Emission Maximum (Aem) ~670 nm [1]
Extinction Coefficient ~250,000 cm~—tM—1 [1]
Solubility Water, DMSO, DMF [1]
Storage -20°C, protect from light [1]

Data Presentation: Performance Characteristics

The selection of a fluorescent probe for live-cell imaging is a critical decision that balances
photophysical performance with biological compatibility. While specific quantitative data for
Trisulfo-Cy5-Alkyne is not extensively available in peer-reviewed literature, the performance
of the core Cy5 fluorophore provides a strong indication of its capabilities.

Note: The following data is based on the performance of the parent Cy5 dye and its derivatives.
The trisulfonation of the Cy5 core in Trisulfo-Cy5-Alkyne is expected to enhance water
solubility and potentially influence photostability and quantum yield.
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Experimental Protocols

Live cell labeling with Trisulfo-Cy5-Alkyne is typically achieved through a two-step process:
metabolic or enzymatic incorporation of an azide-bearing biomolecule, followed by a click
chemistry reaction with the alkyne-functionalized dye. Two primary forms of click chemistry are
employed in live-cell imaging: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Live Cell Labeling via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

CuAAC is a highly efficient reaction but requires a copper (I) catalyst, which can be toxic to
cells. The use of copper-chelating ligands like THPTA can mitigate this toxicity and enhance
reaction rates.[3]

Materials:

Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish).

o Azide-modified precursor for metabolic labeling (e.g., N-azidoacetylmannosamine
(AcaManNAz) for glycans, L-azidohomoalanine (AHA) for proteins).

e Trisulfo-Cy5-Alkyne.
o Copper(ll) sulfate (CuSOa).
 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

e Sodium ascorbate.
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e Phosphate-buffered saline (PBS), pH 7.4.
¢ Live cell imaging medium.
Procedure:
o Metabolic Labeling:
o Culture cells to the desired confluency.

o Incubate cells with the azide-modified precursor in complete culture medium for 24-48
hours. The optimal concentration and incubation time should be determined empirically for
each cell type and precursor.

o Preparation of Click Reaction Cocktail (prepare fresh):

o Prepare stock solutions: 10 mM Trisulfo-Cy5-Alkyne in DMSO, 20 mM CuSOa in water,
100 mM THPTA in water, and 100 mM sodium ascorbate in water.

o In a microcentrifuge tube, mix the reagents in the following order to the final desired
concentration in PBS:

Trisulfo-Cy5-Alkyne (e.g., final concentration of 10-50 pM).

CuSO0a (e.g., final concentration of 100 uM).

THPTA (e.qg., final concentration of 500 uM).

Vortex briefly.

Add sodium ascorbate (e.g., final concentration of 1 mM). Vortex briefly.
 Click Reaction:

o Wash the metabolically labeled cells twice with PBS.

o Add the freshly prepared click reaction cocktail to the cells.

o Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
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e Washing and Imaging:
o Remove the reaction cocktail and wash the cells three times with PBS.
o Replace the PBS with live cell imaging medium.

o Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5
(Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Live Cell Labeling via Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne to react with
an azide.[4] This method is generally considered more biocompatible for live-cell imaging. For
this protocol, the biomolecule of interest would need to be labeled with a strained alkyne, and
the Trisulfo-Cy5 would need to be in an azide form (Trisulfo-Cy5-Azide). The following is a
general protocol for SPAAC where an alkyne-bearing dye reacts with an azide-labeled
biomolecule.

Materials:

Live cells cultured in a suitable imaging dish.

Azide-modified precursor for metabolic labeling.

A strained alkyne-modified Cy5 dye (e.g., DBCO-Cy5).

Phosphate-buffered saline (PBS), pH 7.4.

Live cell imaging medium.
Procedure:
e Metabolic Labeling:

o Follow the same procedure as in Protocol 1 for metabolic labeling with an azide-modified
precursor.
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e SPAAC Reaction:

o

Wash the metabolically labeled cells twice with PBS.

Prepare a solution of the strained alkyne-modified Cy5 dye in culture medium at the

[¢]

desired final concentration (e.g., 5-20 pM).

[¢]

Add the dye solution to the cells.

Incubate for 15-60 minutes at 37°C, protected from light. The reaction time will depend on

[¢]

the specific strained alkyne used.
e Washing and Imaging:
o Remove the dye solution and wash the cells three times with PBS.
o Replace the PBS with live cell imaging medium.
o Image the cells using a fluorescence microscope with appropriate filters for Cy5.

Mandatory Visualizations
Experimental Workflow for Live Cell Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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